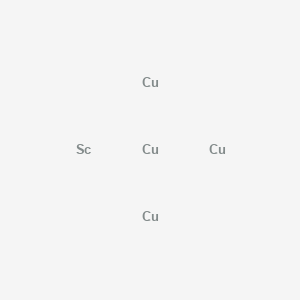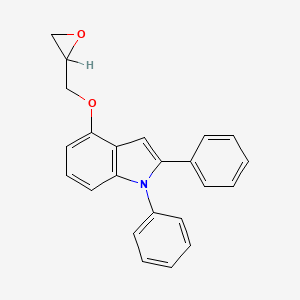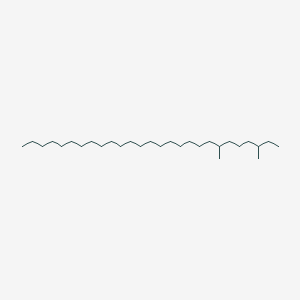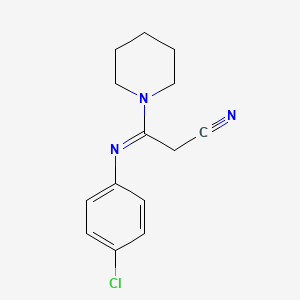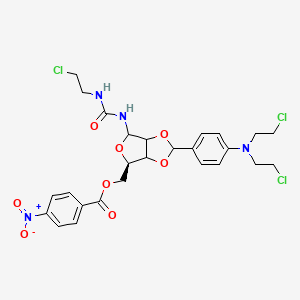
Urea, 1-(2,3-O-(p-(bis(2-chloroethyl)amino)benzylidene)-D-ribofuranos-2-yl)-3-(2chloroethyl)-, 5'-(p-nitrobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, 1-(2,3-O-(p-(bis(2-chloroethyl)amino)benzylidene)-D-ribofuranos-2-yl)-3-(2chloroethyl)-, 5’-(p-nitrobenzoate)” is a complex organic compound that features a urea moiety linked to a ribofuranosyl ring, which is further substituted with bis(2-chloroethyl)amino and p-nitrobenzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the ribofuranosyl intermediate. The key steps include:
Formation of the Ribofuranosyl Intermediate:
Introduction of the Bis(2-chloroethyl)amino Group: This step involves the reaction of the intermediate with bis(2-chloroethyl)amine under controlled conditions.
Urea Formation: The urea moiety is introduced through a reaction with an isocyanate derivative.
Final Substitution: The p-nitrobenzoate group is introduced in the final step through esterification.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Substituted urea derivatives are formed.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Industry: May be used in the synthesis of specialized polymers or materials.
作用機序
The mechanism of action of this compound in biological systems likely involves the interaction of the bis(2-chloroethyl)amino groups with DNA, leading to cross-linking and inhibition of DNA replication. This is similar to the mechanism of action of other alkylating agents used in chemotherapy.
類似化合物との比較
Similar Compounds
Cyclophosphamide: Another compound with bis(2-chloroethyl)amino groups used in chemotherapy.
Melphalan: Similar structure and used as an anticancer agent.
Chlorambucil: Another alkylating agent with similar functional groups.
Uniqueness
This compound is unique due to the presence of the ribofuranosyl ring and the specific substitution pattern, which may confer unique biological activity and chemical reactivity.
特性
CAS番号 |
74692-68-5 |
|---|---|
分子式 |
C26H29Cl3N4O8 |
分子量 |
631.9 g/mol |
IUPAC名 |
[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-(2-chloroethylcarbamoylamino)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C26H29Cl3N4O8/c27-9-12-30-26(35)31-23-22-21(20(39-23)15-38-24(34)16-1-7-19(8-2-16)33(36)37)40-25(41-22)17-3-5-18(6-4-17)32(13-10-28)14-11-29/h1-8,20-23,25H,9-15H2,(H2,30,31,35)/t20-,21?,22?,23?,25?/m1/s1 |
InChIキー |
AFZIKRZQDPXQFD-AXYUOHRYSA-N |
異性体SMILES |
C1=CC(=CC=C1C2OC3[C@H](OC(C3O2)NC(=O)NCCCl)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(CCCl)CCCl |
正規SMILES |
C1=CC(=CC=C1C2OC3C(OC(C3O2)NC(=O)NCCCl)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


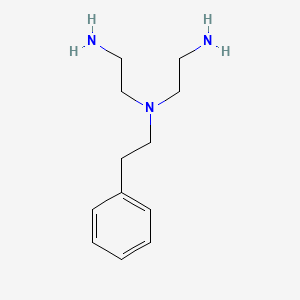



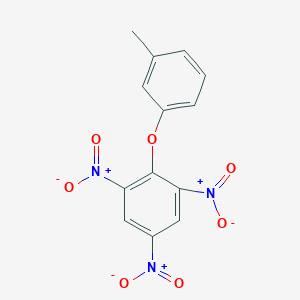


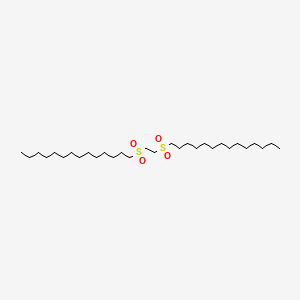

![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)
